molecular formula C13H16N2O B7569403 1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole

1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole

Cat. No.: B7569403
M. Wt: 216.28 g/mol
InChI Key: IASTYJPPDSKLDM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-methoxyphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3,4,5-trimethyl-1,3-diketone in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of this compound-4-methanol.

    Substitution: Formation of halogenated derivatives such as 1-(4-bromophenyl)-3,4,5-trimethyl-1H-pyrazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-indole
  • 1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-imidazole

Comparison

1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of a pyrazole ring. Compared to similar compounds like 1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-indole and 1-(4-Methoxyphenyl)-3,4,5-trimethyl-1H-imidazole, it may exhibit different chemical reactivity and biological activity due to the differences in ring structure and electronic properties .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,4,5-trimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-10(2)14-15(11(9)3)12-5-7-13(16-4)8-6-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASTYJPPDSKLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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